Dianicline dihydrochloride

Nicotinic receptor pharmacology Functional desensitization Oocyte electrophysiology

Dianicline dihydrochloride (SSR591813) is a uniquely low-potency, subtype-selective α4β2 nAChR partial agonist distinguished by its exceptionally weak receptor desensitization profile—high-affinity desensitization IC50 ≈3000 nM, >6000-fold higher than varenicline (0.48 nM). Combined with distinct CNS disposition (fu brain=0.44 vs 0.67 varenicline) and confirmed Phase 3 failure (OR=1.07 vs placebo), dianicline serves as an indispensable negative-control calibrant. Researchers employ it to establish functional potency thresholds for HTS assay validation, benchmark novel α4β2 ligands, and correlate partial agonist intrinsic activity with mesolimbic dopamine turnover in translational addiction models. Ideal for PK-PD modeling and two-electrode voltage clamp comparator studies.

Molecular Formula C13H18Cl2N2O
Molecular Weight 289.20 g/mol
Cat. No. B8036066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDianicline dihydrochloride
Molecular FormulaC13H18Cl2N2O
Molecular Weight289.20 g/mol
Structural Identifiers
SMILESC1CN2CCC3(C2)C1OC4=C(C3)N=CC=C4.Cl.Cl
InChIInChI=1S/C13H16N2O.2ClH/c1-2-11-10(14-5-1)8-13-4-7-15(9-13)6-3-12(13)16-11;;/h1-2,5,12H,3-4,6-9H2;2*1H/t12-,13+;;/m0../s1
InChIKeyWYIKBRGLNDJDEU-CQSOCPNPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dianicline Dihydrochloride: A Selective α4β2 nAChR Partial Agonist for Smoking Cessation Research


Dianicline dihydrochloride (SSR591813) is a small-molecule, subtype-selective partial agonist of the α4β2 neuronal nicotinic acetylcholine receptor (nAChR) [1]. It was developed by Sanofi-Aventis as an investigational aid for smoking cessation and advanced to Phase 3 clinical trials before discontinuation [2]. The compound exhibits an IC50 of 105 nM at α4β2 nAChRs and demonstrates >20-fold selectivity over other nAChR subtypes . Dianicline dihydrochloride (CAS 292634-27-6) has a molecular weight of 289.2 g/mol and the molecular formula C13H16N2O·2HCl .

Why Generic Substitution of Dianicline Dihydrochloride Fails: Differentiated Preclinical and Clinical Profile


While dianicline shares the α4β2 nAChR partial agonist mechanism with varenicline and cytisine, key differences in functional potency at human α4β2 nAChRs, brain penetration characteristics, and predicted human brain exposure at therapeutic doses produce materially divergent pharmacological and clinical outcomes [1]. In head-to-head comparative preclinical studies, dianicline exhibited weak functional potency for desensitizing α4β2 nAChRs, with a high-affinity desensitization IC50 of approximately 3000 nM—more than 6000-fold higher than varenicline (0.48 nM) and over 5600-fold higher than cytisine (0.53 nM) [1]. Furthermore, dianicline's brain-to-plasma unbound exposure ratio and in vivo dopamine turnover effects differ substantially from in-class comparators, yielding distinct utility as a pharmacological tool compound [1]. These quantifiable differences preclude simple interchangeability in experimental systems.

Quantitative Differentiation of Dianicline Dihydrochloride from Comparator α4β2 nAChR Partial Agonists


High-Affinity Desensitization Potency: Dianicline Dihydrochloride Exhibits Approximately 6000-Fold Weaker Activity Than Varenicline at Human α4β2 nAChRs

Dianicline dihydrochloride exhibits weak functional potency for desensitizing human α4β2 nAChRs. In a direct head-to-head comparison using human α4β2 nAChRs expressed in Xenopus oocytes and assessed via two-electrode voltage clamp electrophysiology, dianicline demonstrated a high-affinity desensitization IC50 of approximately 3000 nM (with nH ≈ 1.3) [1]. In contrast, varenicline achieved a high-affinity desensitization IC50 of 0.48 nM (with nH ≈ 0.07) and cytisine an IC50 of 0.53 nM (with nH ≈ 0.05) under identical assay conditions [1]. The low Hill coefficient values for varenicline and cytisine indicate shallow concentration-response relationships, whereas dianicline's higher nH value reflects a steeper desensitization profile [1].

Nicotinic receptor pharmacology Functional desensitization Oocyte electrophysiology

Brain Tissue Unbound Fraction: Dianicline Dihydrochloride Displays 1.5-Fold Higher Brain Binding Than Varenicline in Rat CNS Pharmacokinetic Studies

Dianicline dihydrochloride demonstrates significantly higher brain tissue binding compared to varenicline and cytisine, which directly impacts the unbound drug concentration available for receptor engagement in the CNS. In rat pharmacokinetic studies, the unbound fraction in brain tissue (fu brain) was determined to be 0.44 for dianicline, compared to 0.67 for varenicline and 1.00 for cytisine [1]. This indicates that dianicline exhibits approximately 1.5-fold higher brain binding (lower free fraction) than varenicline, and 2.3-fold higher brain binding than cytisine. Additionally, dianicline showed a brain unbound exposure (AUC 0–6h) of 176 h·ng·mL−1, which was 8.9-fold lower than varenicline (1570 h·ng·mL−1) but 2.2-fold higher than cytisine (80 h·ng·mL−1) [1].

Brain penetration Unbound drug concentration CNS pharmacokinetics

In Vivo Dopamine Turnover: Dianicline Dihydrochloride Increases Mesolimbic Dopamine Turnover in Rat Nucleus Accumbens with Lower Maximal Efficacy Than Varenicline

Dianicline dihydrochloride increases dopamine turnover in rat nucleus accumbens in vivo, as measured by the ratio of dopamine metabolites (DOPAC and HVA) to dopamine [1]. In comparative functional studies, dianicline at 10 mg/kg p.o. produced a dopamine turnover increase that was approximately 40-50% of the maximal effect observed with varenicline (1 mg/kg s.c.) in the same experimental model [1]. The rank order of efficacy for increasing mesolimbic dopamine turnover was reported as varenicline > cytisine > dianicline [1]. This quantitative difference in in vivo dopaminergic modulation directly reflects the compound's partial agonist efficacy profile at α4β2 nAChRs in the mesolimbic reward pathway.

Mesolimbic dopamine Nucleus accumbens In vivo microdialysis

Clinical Smoking Cessation Efficacy: Dianicline Dihydrochloride Fails to Achieve Superior Abstinence Rates Over Placebo at 40 mg BID Dose in Phase 3 Trial

In a randomized, double-blind, placebo-controlled Phase 3 clinical trial, dianicline dihydrochloride administered at 40 mg twice daily (BID) failed to demonstrate statistically significant superiority over placebo for smoking cessation outcomes [1]. Specifically, the continuous abstinence rate (CAR) from week 4 to week 7 was 16.7% for dianicline compared to 15.8% for placebo, representing a non-significant absolute difference of 0.9 percentage points (OR = 1.07, 95% CI: 0.68–1.67) [1]. In contrast, varenicline (1 mg BID) produced CARs of approximately 44% versus 17.6% for placebo (OR ≈ 3.85) in separate Phase 3 trials [2]. The limited clinical efficacy of dianicline is mechanistically linked to weak functional potency at α4β2 nAChRs combined with moderate brain penetration at therapeutic doses [2].

Smoking cessation Continuous abstinence rate Randomized controlled trial

Subtype Selectivity: Dianicline Dihydrochloride Exhibits >20-Fold Binding Selectivity for α4β2 nAChRs Over Other nAChR Subtypes

Dianicline dihydrochloride demonstrates >20-fold binding selectivity for the α4β2 nAChR subtype compared to other neuronal nicotinic receptor subtypes . Binding affinity measurements using [³H]-epibatidine competition assays yielded an IC50 of 105 nM at α4β2 nAChRs . While direct comparative selectivity ratios for varenicline and cytisine from the identical assay platform are not available in the primary literature, the >20-fold selectivity of dianicline positions it among the more subtype-selective tool compounds for α4β2 nAChR pharmacological studies.

nAChR subtype selectivity Binding affinity Off-target profiling

Predicted Human Brain Exposure at Therapeutic Dose: Dianicline Dihydrochloride Achieves Insufficient Brain Concentrations for Extensive α4β2 nAChR Desensitization

Predicted human steady-state brain concentrations following therapeutic doses of dianicline dihydrochloride (40 mg BID) are insufficient to produce extensive desensitization of α4β2 nAChRs, in contrast to varenicline and nicotine [1]. Pharmacokinetic modeling based on rat i.v. and p.o. data projected that dianicline achieves unbound brain concentrations of approximately 4-8 nM at therapeutic doses, which fall well below the high-affinity desensitization IC50 of approximately 3000 nM [1]. In contrast, varenicline at 1 mg BID achieves predicted unbound brain concentrations of approximately 15-30 nM, which exceeds its high-affinity desensitization IC50 of 0.48 nM by >30-fold, enabling extensive receptor desensitization [1].

Therapeutic brain concentration Receptor desensitization Pharmacokinetic modeling

Optimal Research and Industrial Application Scenarios for Dianicline Dihydrochloride Based on Quantitative Differentiation


Low-Efficacy α4β2 nAChR Partial Agonist Comparator in Functional Electrophysiology Studies

Researchers conducting two-electrode voltage clamp experiments on human α4β2 nAChRs expressed in Xenopus oocytes can utilize dianicline dihydrochloride as a low-potency comparator to calibrate concentration-response relationships for receptor desensitization and activation. With a high-affinity desensitization IC50 of approximately 3000 nM—more than 6000-fold weaker than varenicline (0.48 nM) under identical assay conditions—dianicline provides a distinct pharmacological reference point that enables investigation of partial agonist efficacy across a wide dynamic range [1]. This scenario is particularly relevant for laboratories validating novel α4β2 nAChR ligands or establishing functional assay windows for high-throughput screening campaigns.

CNS Pharmacokinetic Modeling of Brain Tissue Binding and Unbound Drug Exposure

Dianicline dihydrochloride serves as a reference compound for pharmacokinetic-pharmacodynamic (PK-PD) modeling studies examining the relationship between brain tissue binding and functional receptor occupancy at α4β2 nAChRs. The compound exhibits a brain unbound fraction (fu brain) of 0.44, representing approximately 1.5-fold higher brain binding than varenicline (fu brain = 0.67) and 2.3-fold higher than cytisine (fu brain = 1.00) [1]. This distinct CNS disposition profile, coupled with its weak functional potency, makes dianicline a valuable calibrant for predicting central target engagement based on unbound brain concentration data [1].

Translational Negative Control for Smoking Cessation Mechanism-of-Action Studies

Given that dianicline dihydrochloride failed to demonstrate statistically significant superiority over placebo in a Phase 3 smoking cessation trial (16.7% vs 15.8% continuous abstinence rate, OR = 1.07, 95% CI: 0.68–1.67) [1], the compound is positioned as a negative-control or low-efficacy comparator in translational research programs. Investigators examining the α4β2 nAChR partial agonist mechanism for nicotine dependence can employ dianicline to establish the threshold of functional potency and brain exposure required for clinical efficacy, particularly when benchmarking novel compounds against varenicline (OR ≈ 3.85) [2]. This scenario is applicable to academic and pharmaceutical research teams conducting preclinical-to-clinical translation studies in addiction neuroscience.

In Vivo Microdialysis Studies of Mesolimbic Dopamine Modulation

Dianicline dihydrochloride is an appropriate tool compound for in vivo microdialysis experiments investigating partial agonist-mediated modulation of mesolimbic dopamine turnover in rodent models. The compound produces a dopamine turnover increase in rat nucleus accumbens that reaches approximately 40-50% of the maximal effect observed with varenicline, establishing a rank order efficacy of varenicline > cytisine > dianicline [1][2]. This graded response profile enables researchers to correlate α4β2 nAChR partial agonist intrinsic activity with downstream dopaminergic signaling outcomes, providing a calibrated experimental system for evaluating novel ligands targeting the mesolimbic reward pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dianicline dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.